Heptamethylcyclotetrasiloxane
Overview
Description
Heptamethylcyclotetrasiloxane is an organosilicon compound with the chemical formula C₇H₂₂O₄Si₄. It is a cyclic siloxane with four silicon atoms and seven methyl groups attached to the silicon atoms. This compound is known for its unique properties, including chemical and physiological inertness, resistance to ozone and corona discharge, and good thermal-oxidative stability .
Mechanism of Action
C7H22O4Si4C_7H_{22}O_4Si_4C7H22O4Si4
. This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound.Target of Action
Heptamethylcyclotetrasiloxane is primarily used in the synthesis of liquid-crystalline perylene tetracarboxylic bisimide derivatives . The compound’s primary targets are the cyclotetrasiloxane rings in these derivatives .
Mode of Action
In the columnar phase, the cyclotetrasiloxane rings of this compound interdigitate into neighboring columns . This interaction promotes the formation of the columnar mesomorphic structure .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of the columnar mesomorphic structure in liquid-crystalline perylene tetracarboxylic bisimide derivatives .
Pharmacokinetics
It is known that the compound has a boiling point of 165°c and a density of 0958 g/cm³ . It is slightly soluble in chloroform and methanol .
Result of Action
The interaction of this compound with cyclotetrasiloxane rings results in the formation of a rectangular columnar phase at room temperature . A time-of-flight measurement reveals that the electron mobility in the columnar phase of the compound is on the order of
10−2cm2V−1s−110^{-2} cm^2 V^{-1} s^{-1}10−2cm2V−1s−1
at room temperature .Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and solvent. For instance, the compound exhibits a rectangular columnar phase at room temperature . It is also soluble in various organic solvents except for alcohol .
Preparation Methods
Heptamethylcyclotetrasiloxane can be synthesized through various methods. One common method involves the reaction of chloromethane and chlorosilane at low temperatures to generate methyl compounds. These methyl compounds are then mixed with silica powder and reacted with solid magnesium chloride to produce this compound . Another method involves the synthesis from dichloromethylsilane and dichlorodimethylsilane .
Chemical Reactions Analysis
Heptamethylcyclotetrasiloxane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: this compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by transition metals.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as platinum or rhodium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptamethylcyclotetrasiloxane has a wide range of scientific research applications:
Comparison with Similar Compounds
Heptamethylcyclotetrasiloxane can be compared with other similar compounds, such as:
Octamethylcyclotetrasiloxane: This compound has eight methyl groups and is used in similar applications but has different physical properties.
Hexamethylcyclotrisiloxane: With six methyl groups, this compound has a smaller ring structure and different reactivity.
Tetramethylcyclotetrasiloxane: This compound has four methyl groups and is used in specialized applications requiring different reactivity and stability.
This compound is unique due to its specific combination of methyl groups and silicon-oxygen backbone, providing a balance of flexibility, stability, and reactivity that is valuable in various scientific and industrial applications.
Properties
InChI |
InChI=1S/C7H21O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h1-7H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNNFDVNITLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166227 | |
Record name | Cyclotetrasiloxane, heptamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15721-05-8 | |
Record name | Cyclotetrasiloxane, heptamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotetrasiloxane, heptamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptamethylcyclotetrasiloxan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Heptamethylcyclotetrasiloxane and how is it typically characterized?
A1: this compound is a cyclic siloxane compound. While its exact molecular formula isn't provided in the abstracts, we can deduce it to be (CH3)7Si4O4H based on its name and common synthesis methods. [] Characterization techniques used to confirm its structure include infrared spectroscopy (IR), [] nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR, and 29Si-NMR), and elemental analysis. []
Q2: How is this compound synthesized?
A2: Several synthesis routes are mentioned:* From Octamethylcyclotetrasiloxane: One method involves reacting octamethylcyclotetrasiloxane with monochloromethyl-heptamethylcyclotetrasiloxane in the presence of potassium acetate and a phase-transfer catalyst like tetrabutyl-ammonium acid sulfate. [] * From Methyldichlorosilane and Dimethyldichlorosilane: Another approach uses these two precursors to first synthesize this compound, which can then be further reacted. []* Hydrosilylation Reactions: this compound can react with various vinyl-containing silanes and siloxanes in hydrosilylation reactions to produce oligocyclosiloxanes. These reactions are catalyzed by platinum catalysts. []
Q3: What are some applications of this compound in material science?
A3: this compound serves as a building block for synthesizing various materials:* Fluoro-silicone emulsions: Reacting it with a fluoro-containing monomer (derived from fluocaprylic acid) yields fluoctylcyclosiloxane, a precursor to fluoro-silicone emulsions. These emulsions impart hydrophobic and oleophobic properties to materials like cotton. [] * Liquid-crystalline perylene derivatives: Attaching this compound moieties to perylene tetracarboxylic bisimide creates liquid-crystalline materials. The cyclotetrasiloxane rings in these materials promote columnar mesomorphic structures and influence their electronic properties. [] * Hybrid carbosilane-siloxane dendrimers: Hydrosilylation of carbosilane dendrimers with this compound introduces cyclosiloxane layers on the dendrimer surface, influencing the dendrimer's properties. []
Q4: Are there specific challenges or considerations regarding the reactivity of this compound?
A4: One challenge with hydrosilylation reactions involving this compound is the lack of complete regioselectivity. This leads to the formation of isomeric oligocyclosiloxanes, adding complexity to the product mixture. []
Q5: What are some research areas related to this compound that require further investigation?
A5: While the provided abstracts highlight synthesis and some applications, many areas remain unexplored:* Detailed characterization of physicochemical properties: Further research on properties like viscosity, thermal stability, and surface tension is crucial for understanding its behavior in various applications.* Exploring its potential in other material systems: Investigating its incorporation into polymers, coatings, and composites beyond those mentioned could reveal new functionalities.* Evaluating the environmental impact: Studying its degradation pathways and potential ecotoxicological effects is crucial for ensuring its safe and sustainable use.
Q6: What is the significance of the Diels-Alder reaction in relation to this compound?
A6: The Diels-Alder reaction is highlighted as a key synthetic route for attaching various functional groups to the siloxane core. For instance, reacting vinyl-heptamethylcyclotetrasiloxane (VHMCTS) with different dienes like 7,9-diphenyl-8H-cyclopentacena phthylene-8-one (DCPAO) [] or 2,5-dimethyl-3,4-diphenylcyclopentadienone (DDCP) [] via Diels-Alder reaction yields novel silicon compounds with specific functionalities. This highlights the versatility of this compound as a building block for diverse molecular architectures.
Q7: What are the limitations of traditional silane surface chemistry compared to using this compound and B(C6F5)3 catalysis?
A7: Traditional methods for attaching silanes to surfaces, often relying on chlorosilanes, have limitations. The research shows that using this compound and B(C6F5)3 catalysis offers advantages: []* Milder Reaction Conditions: The reaction occurs rapidly at room temperature, eliminating the need for high temperatures.* Cleaner Byproducts: Only H2 gas is produced as a byproduct, simplifying purification and minimizing potential contamination.* Control over Graft Architecture: By strategically placing hydridosilane groups within poly(dimethylsiloxane)s (PDMSs), researchers can control the architecture of the grafted polymers on silica surfaces.* Access to Novel Structures: This method allows the creation of modified silica surfaces with defined methylsiloxane groups not easily achievable through conventional silane chemistry.
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